1-(2-Thienyl)acetone

説明

Contextual Significance within Thiophene Chemistry

Thiophene (C₄H₄S) is a five-membered heterocyclic aromatic compound containing a sulfur atom. numberanalytics.com First isolated in 1883 by Victor Meyer from coal tar benzene, its discovery expanded the understanding of aromaticity beyond carbocyclic systems. numberanalytics.comchemeurope.combritannica.com Thiophene and its derivatives are recognized for their unique chemical and physical properties, which often bear a resemblance to those of benzene. chemeurope.combritannica.com This similarity allows for the substitution of a benzene ring with a thiophene ring in some biologically active compounds without a loss of activity, a principle utilized in medicinal chemistry. chemeurope.com

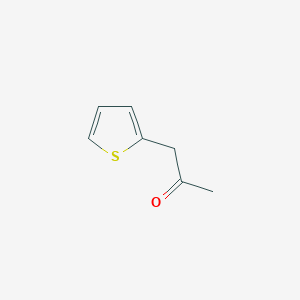

Within this context, 1-(2-Thienyl)acetone, also known by synonyms such as 2-acetonylthiophene and 1-(thiophen-2-yl)propan-2-one, holds a notable position. lookchem.comnih.gov Its structure consists of a thiophene ring substituted at the 2-position with an acetone group. This combination of an electron-rich aromatic system and a reactive carbonyl group makes it a valuable intermediate in the synthesis of more complex molecules. The reactivity of the thiophene ring allows for electrophilic substitution reactions, while the ketone functional group can participate in a variety of transformations, including condensation and reduction reactions.

Historical Overview of this compound Research and Development

The study of thiophene and its derivatives has been an active area of research since its discovery. nih.gov Early research focused on understanding the fundamental properties and reactivity of the thiophene ring. Over time, the focus expanded to the synthesis and application of functionalized thiophenes.

The development of synthetic methods for thiophene derivatives, such as the Paal-Knorr and Gewald reactions, laid the groundwork for accessing a wide range of thiophene-containing compounds, although these methods sometimes involved harsh conditions. nih.gov More contemporary research has seen the advent of metal-catalyzed cross-coupling reactions, providing more efficient and versatile routes to substituted thiophenes. nih.gov

Research specifically concerning this compound has evolved in tandem with the broader field of thiophene chemistry. Its utility as a synthetic intermediate has been a primary driver of its investigation. For example, it serves as a precursor in the synthesis of various heterocyclic systems and has been employed in the development of compounds with potential applications in medicinal chemistry and materials science.

Scope of Academic Inquiry for this compound

The academic inquiry into this compound is multifaceted, primarily revolving around its applications in organic synthesis and its potential as a scaffold for new functional molecules. Key areas of investigation include:

Synthetic Methodology: Researchers have explored various methods for the synthesis of this compound itself, as well as its use as a starting material for more complex structures. This includes its participation in reactions such as aldol condensations and Friedel-Crafts acylations.

Medicinal Chemistry: The thiophene nucleus is a recognized pharmacophore, and derivatives of this compound have been investigated for their potential biological activities. nih.gov For instance, it has been used as a building block for the synthesis of compounds with antimicrobial properties.

Materials Science: Thiophene-based polymers are known for their electronic and optical properties. The incorporation of moieties derived from this compound into polymer chains is an area of interest for the development of new materials.

The following table summarizes the key properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₈OS |

| Molecular Weight | 140.20 g/mol |

| CAS Number | 15022-18-1 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 105-106 °C (12 Torr) |

| Density | 1.130 g/cm³ (at 19 °C) |

| Refractive Index | 1.5366 (at 13.5 °C) |

Data sourced from multiple references. lookchem.comnih.govchemicalbook.in

特性

IUPAC Name |

1-thiophen-2-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-6(8)5-7-3-2-4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWXQMONAFWJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15022-18-1 | |

| Record name | 1-(2-Thienyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1- 2-thienyl Acetone

Elucidating Friedel-Crafts Acylation Mechanisms and Optimization for 1-(2-Thienyl)acetone

The Friedel-Crafts acylation of thiophene is a cornerstone method for synthesizing this compound, also known as 2-acetylthiophene. derpharmachemica.com This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring, primarily at the 2-position due to the directing effect of the sulfur atom. numberanalytics.com The reaction typically involves an acylating agent like acetyl chloride or acetic anhydride and a Lewis acid catalyst.

Lewis acids are crucial for activating the acylating agent to generate the reactive electrophile, an acylium ion.

Traditional Lewis Acids: Aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) are the most common catalysts for this transformation. chemcess.com AlCl₃, being a strong Lewis acid, is highly effective but requires at least stoichiometric amounts and can be sensitive to moisture. chemcess.comnumberanalytics.com SnCl₄ is another viable catalyst, sometimes preferred for its milder nature. arkat-usa.orggoogle.com

Beyond Traditional Catalysts: Research has explored other Lewis acids like FeCl₃ and ZnCl₂. numberanalytics.com Additionally, solid acid catalysts such as zeolites (Hβ, HZSM-5) and heteropoly acids have emerged as more environmentally friendly alternatives, offering advantages like reusability and reduced waste. chemijournal.com For instance, Hβ zeolite has demonstrated excellent activity in the acetylation of thiophene with acetic anhydride, achieving high conversion rates. Alkyl Lewis acids like EtAlCl₂ have also been investigated, offering a non-acidic reaction medium. asianpubs.org

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Thiophene

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| AlCl₃ | Acetyl chloride | Dichloromethane | 0 to RT | 65-75 | |

| SnCl₄ | Acetyl chloride | Dichloromethane | 0 | 70 | chemicalbook.com |

| Hβ zeolite | Acetic anhydride | None | 60 | 98.6 | |

| EtAlCl₂ | Acyl chlorides | Dichloromethane | Not specified | up to 99 | asianpubs.org |

This table is for illustrative purposes and specific reaction conditions may vary.

The choice of solvent and reaction conditions significantly influences the outcome of the Friedel-Crafts acylation.

Solvents: Dichloromethane (DCM) is a widely used solvent due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies product isolation. numberanalytics.com Nitrobenzene is another option that can enhance the reaction rate due to its high polarity. numberanalytics.comresearchgate.net However, nitrobenzene can also lead to side reactions and its complex with AlCl₃ can influence isomer distribution in some aromatic systems. researchgate.netsciencemadness.org The solubility of the catalyst-reactant complex in the chosen solvent is a critical factor affecting the reaction's progress and product distribution. acs.org

Temperature: The reaction is typically conducted at temperatures ranging from 0°C to room temperature to control the exothermic nature of the reaction and minimize side-product formation.

Molar Ratios: The molar ratio of reactants and catalyst is another key parameter to optimize for maximizing yield. For instance, in the acylation of thiophene with acetic anhydride using Hβ zeolite, a molar ratio of 1:3 (thiophene to acetic anhydride) was found to be optimal.

After the reaction is complete, the crude this compound needs to be purified.

Vacuum Distillation: This is a common method for purifying liquid products with high boiling points, as it allows for distillation at a lower temperature, preventing thermal decomposition. nerdfighteria.info For this compound, vacuum distillation is often employed to separate it from unreacted starting materials and high-boiling byproducts. beilstein-journals.orgd-nb.info

Recrystallization: This technique is used to purify solid products. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. rsc.org While this compound is a liquid at room temperature, recrystallization can be used for solid derivatives or in specific purification schemes. researchgate.net

Reaction Conditions and Solvent Effects (DCM, Nitrobenzene) on Yield and Selectivity

Alternative and Emerging Synthetic Routes for this compound

While Friedel-Crafts acylation is a well-established method, alternative and emerging synthetic routes are being explored to address some of its limitations, such as the use of stoichiometric amounts of Lewis acids and the generation of hazardous waste.

Modern synthetic chemistry emphasizes the development of more sustainable processes.

Catalytic Approaches: The use of catalytic amounts of milder Lewis acids like silver trifluoromethanesulfonate (AgOTf) and indium trichloride (InCl₃) aligns with green chemistry principles. These catalysts can be more efficient and generate less waste compared to traditional stoichiometric Lewis acids. Indium triflate in an ionic liquid has also been reported as an efficient green catalyst system for Friedel-Crafts acylation.

Solvent-Free Conditions: Conducting reactions without a solvent, where possible, is another tenet of green chemistry. Research has shown that the acylation of thiophene can be performed under solvent-free conditions using solid acid catalysts, which simplifies the work-up process and reduces environmental impact. chemijournal.comresearchgate.net

This compound serves as a precursor for the synthesis of chiral molecules, which are crucial in the pharmaceutical industry. The asymmetric reduction of ketone intermediates derived from this compound is a key step in producing enantiomerically pure compounds.

Biocatalytic Reduction: Enzymes, such as carbonyl reductases and whole-cell systems (e.g., Saccharomyces cerevisiae), are increasingly used for the asymmetric reduction of ketones. researchgate.netnih.gov These biocatalytic methods often exhibit high enantioselectivity and operate under mild conditions. For example, immobilized Saccharomyces cerevisiae has been successfully used for the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, an intermediate for the antidepressant duloxetine, with high conversion and enantiomeric excess. nih.gov

Chemo-catalytic Reduction: Transition metal catalysts, particularly those based on iridium and ruthenium, are also employed for the asymmetric hydrogenation of β-amino ketones derived from this compound. researchgate.netnih.gov These methods can achieve excellent yields and enantioselectivities for the synthesis of chiral amino alcohols. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Other Names |

|---|---|

| This compound | 2-Acetylthiophene, Methyl 2-thienyl ketone |

| (S)-3-methylamino-1-(2-thienyl)-1-propanol | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol |

| Aluminum chloride | AlCl₃ |

| Tin(IV) chloride | SnCl₄ |

| Dichloromethane | DCM |

| Nitrobenzene | |

| Silver trifluoromethanesulfonate | AgOTf |

| Indium trichloride | InCl₃ |

| Acetyl chloride | |

| Acetic anhydride | |

| Thiophene | |

| Iron(III) chloride | FeCl₃ |

| Zinc chloride | ZnCl₂ |

| Ethylaluminum dichloride | EtAlCl₂ |

| Indium triflate | |

| Duloxetine | |

| Carbonyl reductases | |

| Saccharomyces cerevisiae | |

| Iridium |

Exploration of Novel Precursors and Reactants for Thienyl Ketones

The synthesis of thienyl ketones, including this compound, has traditionally been dominated by the Friedel-Crafts acylation of thiophene. However, ongoing research focuses on developing more efficient, safer, and versatile synthetic routes by exploring novel precursors and reactants. These efforts aim to overcome the limitations associated with classical methods, such as the use of stoichiometric amounts of Lewis acid catalysts and hazardous solvents. justia.com

One area of exploration involves the use of alternative acylating agents and catalyst systems. Instead of relying on highly reactive acyl chlorides, methodologies are being developed that utilize carboxylic acids directly. For instance, the direct acylation of thiophene with a carboxylic acid can be achieved using polyphosphoric acid (PPA), which serves as both the catalyst and a water-scavenging solvent. google.com This approach circumvents the need to prepare the acyl chloride intermediate, streamlining the synthetic process. google.com

Furthermore, the development of heterogeneous and greener catalysts represents a significant advancement. Solid catalysts like graphite have been successfully employed in Friedel-Crafts reactions, offering a milder and more ecologically sound alternative to traditional Lewis acids like aluminum trichloride (AlCl₃) or stannic chloride (SnCl₄). justia.com Organometallic precursors, such as thienyl lithium or thienyl-based Grignard reagents, also provide alternative nucleophilic pathways for the formation of thienyl ketones through reaction with appropriate electrophiles. ontosight.aiontosight.ai

Modern synthetic strategies also include multi-component reactions, which allow for the construction of complex molecules from simple precursors in a single step. For example, four-component reactions involving a thiophene-2-carbaldehyde, an active methylene compound like ethyl 2-cyanoacetate, acetone, and an ammonium source have been used to efficiently synthesize complex thienyl-containing heterocyclic structures. mdpi.com While not a direct synthesis of this compound, this methodology showcases the potential for using thiophene-based aldehydes as precursors in sophisticated, one-pot procedures to generate diverse thienyl derivatives. The use of catalysts like silver trifluoromethanesulfonate (AgOTf) or indium trichloride (InCl₃) in Mannich-type reactions starting from 2-acetylthiophene also highlights the move towards milder conditions and improved efficiency for subsequent transformations of the ketone. patsnap.com

Comprehensive Spectroscopic and Analytical Characterization of 1- 2-thienyl Acetone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy provides unparalleled insight into the molecular structure of 1-(2-thienyl)acetone by mapping the chemical environments of its proton and carbon nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is a fundamental technique for identifying the structure of a molecule by detailing the chemical shifts, spin-spin couplings, and integration of its hydrogen atoms. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the methyl protons, the methylene protons, and the three protons of the thiophene ring.

The protons on the thiophene ring appear as a complex multiplet or as distinct doublets of doublets, a result of their coupling interactions. The typical ¹H NMR spectral data, recorded in deuterated chloroform (CDCl₃), are summarized below.

Interactive Data Table: ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (Methyl) | ~2.25 | Singlet (s) | N/A | 3H |

| CH₂ (Methylene) | ~3.90 | Singlet (s) | N/A | 2H |

| H-4 (Thienyl) | ~6.98 | Doublet of doublets (dd) | J = 5.1, 3.6 | 1H |

| H-3 (Thienyl) | ~6.92 | Doublet of doublets (dd) | J = 3.6, 1.1 | 1H |

| H-5 (Thienyl) | ~7.23 | Doublet of doublets (dd) | J = 5.1, 1.1 | 1H |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete structural map. The spectrum will show signals for the carbonyl carbon, the methyl and methylene carbons, and the four distinct carbons of the thiophene ring. While experimental spectra are available in specialized databases, predicted chemical shifts provide a reliable reference. guidechem.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~205.0 |

| C-2 (Thienyl, substituted) | ~139.0 |

| C-5 (Thienyl) | ~127.0 |

| C-3 (Thienyl) | ~126.5 |

| C-4 (Thienyl) | ~125.0 |

| CH₂ (Methylene) | ~49.0 |

| CH₃ (Methyl) | ~29.0 |

Note: These are predicted values. Actual experimental values may differ.

2D NMR Techniques (COSY, HMQC, HMBC) for Complex Structural Assignments

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the coupled protons on the thiophene ring (H-3 with H-4, H-4 with H-5), confirming their adjacency. The methyl and methylene protons, being singlets with no adjacent protons, would not show cross-peaks. sdsu.eduuvic.ca

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These heteronuclear experiments correlate protons directly to the carbons they are attached to (one-bond C-H coupling). ustc.edu.cn An HSQC spectrum of this compound would show cross-peaks linking the ¹H signals to their corresponding ¹³C signals: δH ~3.90 to δC ~49.0 (CH₂), δH ~2.25 to δC ~29.0 (CH₃), and the respective thiophene proton signals to their attached carbon signals (H-3 to C-3, H-4 to C-4, H-5 to C-5). sdsu.eduustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). ustc.edu.cn It is crucial for connecting different parts of the molecule. Key HMBC correlations for this compound would include:

The methylene protons (CH₂) showing correlations to the carbonyl carbon (C=O) and the thiophene carbons C-2 and C-3.

The methyl protons (CH₃) showing a strong correlation to the carbonyl carbon (C=O).

The thiophene proton H-3 showing correlations to carbons C-2, C-4, and C-5, as well as the methylene carbon (CH₂).

Together, these 2D techniques provide a definitive and interlocking confirmation of the entire molecular structure. researchgate.net

Variable Temperature NMR Studies on Tautomerism and Conformational Preferences

Keto-enol tautomerism is an equilibrium between a ketone/aldehyde (keto form) and an enol. usp.br While this equilibrium is significant in β-dicarbonyl compounds, simple monoketones like this compound exist almost exclusively in the more stable keto form. researchgate.netaip.org

Variable Temperature (VT) NMR is the primary technique used to study such dynamic equilibria. researchgate.netuwo.ca By recording spectra at different temperatures, one can observe changes in the populations of different tautomers or conformers. For a related compound, di-2-thienyl ketone, spectroscopic measurements including VT-NMR confirmed the stability of the keto-form. researchgate.net In the case of this compound, VT-NMR experiments would be expected to show no significant appearance of enol signals over a wide temperature range, thereby confirming the overwhelming preference for the keto tautomer. The technique can also be used to study barriers to rotation around single bonds, but for this molecule, the keto-enol equilibrium is the most pertinent phenomenon to investigate.

Detailed Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation power of Gas Chromatography (GC) with the detection capabilities of Mass Spectrometry (MS). It is an essential tool for assessing the purity of this compound and confirming its identity. nih.gov The compound is first separated from any impurities on a GC column, and its retention time is recorded. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The mass spectrum of this compound is characterized by a molecular ion peak ([M]•+) at a mass-to-charge ratio (m/z) of 140, corresponding to its molecular weight (C₇H₈OS). nih.gov The fragmentation is dominated by alpha-cleavage, a characteristic pathway for ketones. miamioh.edu

Interactive Data Table: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 140 | [C₇H₈OS]•+ | Molecular Ion (Parent Peak) |

| 125 | [C₆H₅OS]+ | Loss of a methyl radical (•CH₃) |

| 97 | [C₅H₅S]+ | Thienylmethyl cation from cleavage of the CH₂-C=O bond |

| 43 | [CH₃CO]+ | Acylium ion, often the base peak, from cleavage of the CH₂-C=O bond |

The observation of the molecular ion at m/z 140, along with this characteristic fragmentation pattern, provides definitive identification of this compound. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high precision allows for the calculation of an exact mass, which can distinguish between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.comalgimed.com

For this compound, with the chemical formula C₇H₈OS, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, and ³²S).

Calculation of Theoretical Exact Mass of this compound:

Carbon (C): 7 × 12.000000 = 84.000000 Da

Hydrogen (H): 8 × 1.007825 = 8.062600 Da

Oxygen (O): 1 × 15.994915 = 15.994915 Da

Sulfur (S): 1 × 31.972071 = 31.972071 Da

Total Exact Mass: 140.029586 Da

An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental formula of C₇H₈OS, providing strong evidence for the identity of this compound.

Fragmentation Pattern Analysis and Structural Deductions

In mass spectrometry, particularly under electron ionization (EI), the molecular ion ([M]⁺) can undergo fragmentation, breaking into smaller, charged fragments. The resulting pattern of these fragments provides a "fingerprint" that is invaluable for structural elucidation. libretexts.orgudel.edu

For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (approximately 140). Key fragmentation pathways for ketones often involve α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. udel.edulibretexts.org

Predicted Fragmentation of this compound:

α-Cleavage (loss of methyl radical): The most likely initial fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group. This results in the loss of a methyl radical (•CH₃, mass = 15) and the formation of a stable thienoyl cation.

[C₄H₃S-CO-CH₃]⁺• → [C₄H₃S-CO]⁺ + •CH₃

This would produce a prominent peak at m/z 111 (140 - 15). This fragment, the 2-thienoyl cation, is often the base peak in the mass spectrum of similar compounds. nih.gov

α-Cleavage (loss of thienyl radical): Less favorable, but possible, is the cleavage of the bond between the carbonyl carbon and the thiophene ring. This would result in the loss of a thienyl radical (•C₄H₃S, mass = 83) and the formation of an acylium ion.

[C₄H₃S-CO-CH₃]⁺• → [CH₃CO]⁺ + •C₄H₃S

This would generate a peak at m/z 43 . The [CH₃CO]⁺ ion is a very common fragment for methyl ketones. libretexts.orgpressbooks.pubdocbrown.info

Formation of Thienyl Cation: The thienoyl cation (m/z 111) can further lose a molecule of carbon monoxide (CO, mass = 28) to form the 2-thienyl cation.

[C₄H₃S-CO]⁺ → [C₄H₃S]⁺ + CO

This would result in a peak at m/z 83 .

The presence of peaks at m/z 140 (M⁺), 111 (base peak), and 43 would be strong confirmatory evidence for the structure of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 140 | Molecular Ion | [C₇H₈OS]⁺• | The intact molecule with one electron removed. |

| 111 | 2-Thienoyl cation | [C₅H₃OS]⁺ | Result of α-cleavage with loss of a methyl radical (•CH₃). Often the base peak. nih.gov |

| 83 | 2-Thienyl cation | [C₄H₃S]⁺ | Result of decarbonylation (loss of CO) from the m/z 111 fragment. |

| 43 | Acylium ion | [C₂H₃O]⁺ | Result of α-cleavage with loss of a thienyl radical (•C₄H₃S). docbrown.info |

Infrared (IR) and Raman Spectroscopy Investigations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org These vibrations are specific to the types of bonds and functional groups present, making these methods powerful tools for structural characterization. americanpharmaceuticalreview.comlibretexts.org

Vibrational Mode Assignments and Functional Group Characterization

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its thiophene ring and its ketone functional group.

Carbonyl (C=O) Stretch: The most prominent and diagnostic band in the IR spectrum of a ketone is the C=O stretching vibration. libretexts.org For this compound, this appears as a strong, sharp absorption in the region of 1700-1660 cm⁻¹ . The conjugation of the carbonyl group with the thiophene ring lowers the frequency compared to a simple aliphatic ketone (e.g., acetone, ~1715 cm⁻¹). libretexts.orgnist.gov This band is also observable in the Raman spectrum, though typically with moderate intensity. uci.edu

Thiophene Ring Vibrations: The thiophene ring gives rise to several characteristic bands:

C-H Stretching: Aromatic C-H stretching vibrations of the thiophene ring are expected in the region of 3120-3080 cm⁻¹ .

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a set of bands in the 1600-1400 cm⁻¹ region. udel.edu

C-S Stretching: The C-S stretching vibration within the thiophene ring is usually found in the 780-670 cm⁻¹ range. uci.edu

C-H Bending: Out-of-plane C-H bending vibrations are also characteristic and appear in the fingerprint region below 900 cm⁻¹. udel.edu

Aliphatic C-H Vibrations: The methyl group (CH₃) attached to the carbonyl gives rise to:

Stretching: Asymmetric and symmetric stretching vibrations around 2960 cm⁻¹ and 2870 cm⁻¹ , respectively.

Bending: Bending (scissoring, rocking) vibrations in the 1450-1350 cm⁻¹ region. ku.ac.th

Table 2: Key Vibrational Mode Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| 3120-3080 | C-H Stretch | Thiophene Ring | Medium | Strong |

| 2970-2950 | Asymmetric C-H Stretch | Methyl (CH₃) | Medium | Medium |

| 1700-1660 | C=O Stretch | Ketone | Very Strong | Medium |

| 1600-1400 | C=C Stretch | Thiophene Ring | Medium-Strong | Strong |

| 1450-1350 | C-H Bend | Methyl (CH₃) | Medium | Medium |

| 780-670 | C-S Stretch | Thiophene Ring | Medium | Strong |

Solvent Effects on Vibrational Spectra

The polarity of the solvent can influence the vibrational frequencies of a solute molecule, a phenomenon known as solvatochromism. scispace.com This effect is particularly noticeable for polar functional groups like the carbonyl group.

For this compound, increasing the polarity of the solvent is expected to cause a red shift (a shift to lower wavenumbers) in the C=O stretching frequency. researchgate.net This is because polar solvents, especially those capable of hydrogen bonding, can stabilize the partial negative charge on the oxygen atom of the carbonyl group. This stabilization weakens the C=O bond slightly, lowering the energy and thus the frequency required to stretch it. For instance, the C=O stretching frequency would be higher in a non-polar solvent like cyclohexane compared to a polar, protic solvent like methanol. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uobabylon.edu.iq The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule. libretexts.org

Analysis of Absorption Maxima and Molar Absorptivity

The UV-Vis spectrum of this compound is dominated by electronic transitions involving the conjugated system formed by the thiophene ring and the carbonyl group.

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation, this compound exhibits strong absorptions corresponding to these transitions. Typically, two main π → π* bands are observed. For the related compound bis(2-thienyl)ketone in cyclohexane, these bands appear around 267 nm and 303 nm . researchgate.net Similar absorptions are expected for this compound. These transitions usually have high molar absorptivity (ε) values, often greater than 10,000 M⁻¹cm⁻¹. msu.edu

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) and are characteristically much weaker than π → π* transitions. uobabylon.edu.iq For ketones, this absorption is often observed as a weak shoulder or a separate band in the 300-350 nm range. The molar absorptivity (ε) for n → π* transitions is typically very low (10-100 M⁻¹cm⁻¹). msu.edu

The positions and intensities of these absorption bands can be influenced by the solvent. Polar solvents can stabilize the ground state and excited states differently, leading to shifts in λ_max. For example, in many push-pull thienyl systems, increasing solvent polarity causes a bathochromic (red) shift in the absorption maxima. mdpi.com

Table 3: Typical UV-Vis Absorption Data for Thienyl Ketone Systems

| Transition Type | Approximate λmax (nm) | Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) | Associated Orbitals |

|---|---|---|---|

| π → π | ~260-270 | > 10,000 | Thiophene/Carbonyl π system |

| π → π | ~300-310 | > 10,000 | Thiophene/Carbonyl π system (HOMO-LUMO) researchgate.net |

| n → π | ~320-350 | < 100 | Carbonyl lone pair to π |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transition Interpretation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. uci.eduresearchgate.net It extends the principles of ground-state Density Functional Theory (DFT) to time-dependent phenomena, making it particularly suitable for predicting and interpreting electronic absorption spectra. uci.eduscience.gov By calculating the response of a molecule's electron density to a time-varying electric field, TD-DFT can determine the energies of electronic transitions, their corresponding oscillator strengths (a measure of transition probability or intensity), and the nature of the molecular orbitals involved. iastate.edu This approach provides valuable insights into the photophysical properties of compounds like this compound.

For thienyl ketones, TD-DFT calculations help in assigning the observed absorption bands in their UV-Vis spectra to specific electronic transitions, such as n→π* (excitation of a non-bonding electron to an anti-bonding π orbital) and π→π* (excitation of an electron from a bonding π orbital to an anti-bonding π* orbital). researchgate.netresearchgate.netscispace.com The accuracy of TD-DFT predictions depends on the choice of the functional and basis set. aip.org For instance, hybrid functionals like B3LYP are commonly employed for such calculations. researchgate.netaip.org

A TD-DFT study on the closely related compound bis(2-thienyl)ketone, using the B3LYP functional with a 6-311G* basis set, provides a model for the electronic transitions expected for this compound. researchgate.net The calculations revealed two significant transition-allowed absorption bands in the UV region. researchgate.net The analysis identified these transitions based on their calculated wavelength (λ), excitation energy (E), and oscillator strength (f). researchgate.net Similar computational analyses for this compound are crucial for understanding its electronic structure and how it influences its reactivity and potential applications.

Table 1: Representative TD-DFT Calculated Electronic Transition Data for a Thienyl Ketone Data based on calculations for bis(2-thienyl)ketone in cyclohexane solution as a model. researchgate.net

| Parameter | Transition 1 | Transition 2 |

| Calculated Wavelength (λ) | 305 nm | 271 nm |

| Oscillator Strength (f) | 0.2990 | 0.0675 |

| Description | π→π | π→π |

| Primary Orbital Contribution | HOMO → LUMO | HOMO-1 → LUMO |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds in research and industrial settings. vulcanchem.comontosight.ai For thiophene derivatives like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly effective and widely used method. nih.govresearchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for verifying the purity of synthesized this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. researchgate.net The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.

In a typical reversed-phase HPLC setup for this compound, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. researchgate.net The composition of the mobile phase, often a mixture of acetonitrile and water or a buffer solution, can be adjusted to achieve optimal separation. researchgate.net Detection is commonly performed using a UV detector, as the thiophene ring and carbonyl group in this compound absorb UV light. researchgate.net

The retention time (t_R), the time it takes for the compound to travel from the injector to the detector, is a characteristic parameter under a specific set of HPLC conditions and is used to identify the compound. The peak area in the resulting chromatogram is proportional to the concentration, allowing for quantitative analysis and the determination of purity by comparing the area of the main peak to the areas of any impurity peaks. For instance, a method for analyzing intermediates in the synthesis of Duloxetine utilized a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 7.0) to separate 2-acetylthiophene (a synonym for this compound), with detection at 241 nm. researchgate.net Another standard method reports a retention time of approximately 6.2 minutes on a C18 column using a 70:30 mixture of acetonitrile and water as the mobile phase.

Table 2: Example HPLC Conditions for this compound Analysis

| Parameter | Condition Set 1 | Condition Set 2 researchgate.net |

| Stationary Phase (Column) | C18 | C18 |

| Mobile Phase | Acetonitrile : Water (70:30 v/v) | Acetonitrile : 0.05M Phosphate Buffer (pH 7.0) |

| Detection Wavelength | Not Specified | 241 nm |

| Retention Time (t_R) | ~6.2 min | Not Specified |

Advanced Chemical Reactivity and Mechanistic Studies of 1- 2-thienyl Acetone

Oxidation Reactions and Product Formation

The oxidation of 1-(2-thienyl)acetone can target either the ketone functionality or, under more forcing conditions, the thiophene ring. The specific products formed are highly dependent on the choice of oxidizing agent and reaction conditions. A common oxidation pathway for ketones is the Baeyer-Villiger oxidation, which would convert this compound into an ester, such as 2-thienyl acetate. This reaction typically proceeds by the nucleophilic addition of a peroxy acid to the carbonyl carbon, followed by the migratory insertion of the thienyl group.

Another potential oxidation reaction is the Oppenauer-type oxidation, which is typically used to oxidize secondary alcohols to ketones. However, in certain tandem reaction sequences, an aldehyde can act as the oxidant for an intermediate alcoholate, which is conceptually related to the reactivity of the carbonyl group in this compound. rsc.org Furthermore, strong oxidizing agents can lead to the degradation of the thiophene ring.

Achieving selectivity in the oxidation of this compound is a key challenge. To favor oxidation at the carbonyl group while preserving the thiophene ring, specific catalytic systems are employed. For instance, the use of hydrogen peroxide as a green oxidant in the presence of various metal catalysts has been shown to be effective for the selective oxidation of alcohols to their corresponding ketones or aldehydes, often with high selectivity and yield. mdpi.com While this applies to the reverse reaction (alcohol to ketone), the principles of catalyst design are relevant.

The Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated by an electrophile like trifluoroacetic anhydride (TFAA), is a well-established method for converting alcohols to ketones. acs.org Adapting such methods could potentially be explored for further transformations of this compound derivatives. The goal of selective strategies is to prevent overoxidation or undesired side reactions on the sensitive thiophene ring. mdpi.com

Reduction Reactions and Derivatives

The reduction of the carbonyl group in this compound is a fundamental transformation that yields 1-(2-thienyl)ethanol, a chiral secondary alcohol. This reaction can be readily achieved using standard reducing agents.

A common laboratory method involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent. arkat-usa.org This process proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the secondary alcohol. The yields for this type of reduction are typically high. arkat-usa.org For more robust applications, lithium aluminum hydride (LiAlH₄) can also be used.

The primary product of this reduction, 1-(2-thienyl)ethanol, is a key building block for further synthesis.

| Reagent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | 1-(2-Thienyl)ethanol | Methanol or Ethanol solvent |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(2-Thienyl)ethanol | Anhydrous ether or THF solvent |

Because the reduction of this compound creates a new chiral center, the development of stereoselective reduction methods to produce a single enantiomer of 1-(2-thienyl)ethanol is of significant interest, particularly for pharmaceutical applications. researchgate.net Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity. researchgate.net

Whole-cell biotransformations and isolated enzymes, such as ketoreductases or alcohol dehydrogenases, are used to catalyze the asymmetric reduction of the prochiral ketone. google.comgoogle.com These biocatalysts often exhibit exquisite stereoselectivity, yielding the desired alcohol in high enantiomeric excess (e.e.). For example, the asymmetric reduction of 1-(2-thienyl)ethanone using the microorganism Geotrichum candidum produces (S)-1-(2-thienyl)ethanol with a 74% e.e. arkat-usa.org Similarly, Enterococcus faecium has been used as a biocatalyst for the same transformation. researchgate.net Other studies on related thienyl ketones have shown that microorganisms like Candida pseudotropicalis or specific ketoreductases can achieve even higher stereoselectivity, often exceeding 99% e.e. google.comresearchgate.net

| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) |

| Geotrichum candidum | This compound | (S)-1-(2-Thienyl)ethanol | 74% arkat-usa.org |

| Enterococcus faecium | 1-(Thiophen-2-yl)ethanone | (S)-1-(Thiophen-2-yl)ethanol | N/A researchgate.net |

| Candida pseudotropicalis 104 | 3-Chloro-1-(2-thienyl)propanone | (S)-3-Chloro-1-(2-thienyl)-1-propanol | >99% researchgate.net |

| Ketoreductase | 3-Methylamino-1-(2-thienyl)-1-propanone | (S)-3-Methylamino-1-(2-thienyl)-1-propanol | N/A google.com |

Substitution Reactions and Functional Group Transformations

The dual functionality of this compound allows for substitution reactions on both the thiophene ring and transformations involving the carbonyl group.

The thiophene ring is an aromatic system that can undergo electrophilic aromatic substitution. masterorganicchemistry.com However, the acetyl group (-COCH₃) attached to the ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack compared to unsubstituted thiophene. libretexts.org This deactivation means that harsher conditions may be required for reactions like nitration, halogenation, or sulfonation.

The general mechanism involves the attack of the thiophene's pi electrons on an electrophile (E⁺), forming a carbocation intermediate known as a sigma complex. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com The acetyl group typically directs incoming electrophiles to the 4- and 5-positions of the thiophene ring. While the thiophene ring is generally hard to attack nucleophilically due to its aromatic pi system, its derivatives can participate in specialized cyclization reactions that constitute a form of electrophilic substitution. nih.gov

The carbonyl group of this compound is highly susceptible to nucleophilic attack due to the partial positive charge on the carbonyl carbon. This reactivity is central to many of its applications in synthesis. A wide variety of nucleophiles can add to the carbonyl group, leading to a diverse array of products. wiley-vch.de

The reaction begins with the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated (often during workup) to yield the final product. For example, reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of tertiary alcohols. acs.org The addition of cyanide forms a cyanohydrin, and the Wittig reaction, using a phosphorus ylide, converts the carbonyl group into a carbon-carbon double bond, forming an alkene.

| Nucleophile Type | Example Reagent | Intermediate | Final Product |

| Hydride Ion | NaBH₄ | Alkoxide | Secondary Alcohol arkat-usa.org |

| Organometallic | CH₃MgBr (Grignard) | Alkoxide | Tertiary Alcohol |

| Cyanide Ion | NaCN / H⁺ | Cyanohydrin Alkoxide | Cyanohydrin |

| Phosphorus Ylide | Ph₃P=CH₂ (Wittig) | Betaine/Oxaphosphetane | Alkene |

Electrophilic Aromatic Substitution on the Thiophene Ring

Condensation Reactions of this compound

Condensation reactions are a cornerstone of organic synthesis, and this compound serves as a versatile substrate in several such transformations. These reactions typically involve the reaction of this compound with other molecules to form a larger compound, often with the elimination of a small molecule like water. umkc.edu

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com In a base-catalyzed aldol condensation, an enolate ion is formed by the deprotonation of an α-carbon (the carbon adjacent to the carbonyl group). mnstate.edu This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule. mnstate.edu

While specific studies detailing the aldol condensation of this compound with acetone are not prevalent in the provided search results, the general mechanism can be inferred from similar reactions. For instance, the base-catalyzed condensation of benzaldehyde and acetone proceeds by forming an enolate from acetone, which then attacks the benzaldehyde carbonyl. umkc.edu A similar reaction involving this compound would likely see acetone forming the nucleophilic enolate to attack the carbonyl carbon of this compound.

It is important to note that ketones like acetone can undergo self-condensation. mnstate.edu In a mixed aldol condensation, such as one between this compound and acetone, careful control of reaction conditions would be necessary to favor the cross-condensation product over self-condensation products. mnstate.edu The reaction of acetone itself can lead to products like diacetone alcohol and mesityl oxide. researchgate.net

The Claisen condensation is a powerful method for synthesizing β-diketones and β-keto esters. wikipedia.org This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base. wikipedia.org this compound can be utilized as the ketone component in Claisen condensations to produce various β-diketones.

A notable example is the synthesis of 1-(2-thienyl)butane-1,3-dione through the condensation of 2-acetylthiophene (a synonym for this compound) with ethyl acetate. beilstein-journals.orgnih.gov This reaction is typically carried out in the presence of a base like sodium ethoxide. d-nb.info The mechanism involves the formation of an enolate from 2-acetylthiophene, which then attacks the carbonyl carbon of ethyl acetate. wikipedia.org

The synthesis of other β-diketones, such as 1-phenyl-3-(2-thenoyl)-1,3-propanedione and 1,3-di(2-thenoyl)-1,3-propanedione, has been achieved through the Claisen condensation of ethyl 2-thiophenecarboxylate with appropriate ketones like acetophenone and 2-acetylthiophene, respectively, using lithium diisopropylamide (LDA) as the base. scielo.org.za A significant application of this reaction is the industrial-scale production of 2-thenoyltrifluoroacetone (Htta), a crucial compound in nuclear fuel separation, which is synthesized via the Claisen condensation of 2-acetylthiophene and ethyl trifluoroacetate. beilstein-journals.orgd-nb.info

Purification of the resulting β-diketones can be challenging due to side reactions. A common purification method involves the formation of a copper chelate, which can be precipitated and subsequently decomposed with acid to yield the pure β-diketone. beilstein-journals.orgnih.gov

| Reactants | Base | Product | Reference |

| 2-Acetylthiophene, Ethyl acetate | Sodium ethoxide | 1-(2-Thienyl)butane-1,3-dione | beilstein-journals.orgnih.gov |

| 2-Acetylthiophene, Ethyl trifluoroacetate | Sodium ethoxide | 2-Thenoyltrifluoroacetone (Htta) | beilstein-journals.orgd-nb.info |

| Acetophenone, Ethyl 2-thiophenecarboxylate | Lithium diisopropylamide (LDA) | 1-Phenyl-3-(2-thenoyl)-1,3-propanedione | scielo.org.za |

| 2-Acetylthiophene, Ethyl 2-thiophenecarboxylate | Lithium diisopropylamide (LDA) | 1,3-Di(2-thenoyl)-1,3-propanedione | scielo.org.za |

Aldol Condensation with Acetone and Related Ketones

Acylation Reactions and Heterocyclization Catalysis

This compound can function as an acylating agent and a catalyst in heterocyclization reactions, leading to the formation of various heterocyclic compounds, including thienopyridines. smolecule.com

Thienopyridines are a class of heterocyclic compounds with a thiophene ring fused to a pyridine ring. researchgate.net They exhibit a wide range of biological activities. researchgate.net The synthesis of thienopyridines can be achieved through various routes, some of which may involve intermediates derived from this compound.

One general approach to synthesizing thieno[2,3-b]pyridines involves the reaction of 3-cyanopyridine-2(1H)-thiones with α-halo ketones. researchgate.net While not a direct reaction of this compound, this illustrates a common strategy for constructing the thienopyridine scaffold.

A plausible mechanism for the formation of certain thienopyridines involves the oxidative dimerization of aminothieno[2,3-b]pyridine-2-carboxamides. acs.org This process involves the cleavage of N-H and C(2)=C(3) bonds and the formation of new σ-bonds. acs.org Another potential mechanism involves a single electron transfer (SET) oxidation to form cation-radical species that then dimerize and undergo intramolecular heterocyclization. acs.org

The synthesis of certain fluorine-containing thienopyridines starts from (2-thenoyl)-x,x,x-trifluoroacetone, a derivative of this compound. arabjchem.org This compound reacts with cyanoacetamide or cyanothioacetamide to form pyridinone and thione analogs, which are then converted to the final thienopyridine products through a series of reactions. arabjchem.org

Alkylation Reactions of this compound

Alkylation reactions involving this compound can occur at different positions depending on the reagents and reaction conditions. A ketonic Mannich base derived from 2-acetylthiophene, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, has been used as a starting material for various alkylation reactions. researchgate.net This compound can undergo N-alkylation with NH-azoles like pyrazole and imidazole, and C-alkylation with ketones, pyrrole, and indoles. researchgate.net

For example, the reaction of 2-aminobenzothiazole with α-iodo methyl ketones, which can be structurally related to this compound, leads to N-alkylation followed by cyclization to form imidazo[2,1-b] scielo.org.zabenzothiazolium salts. nih.gov Furthermore, S-5-substituted-N-2'-(thiofuran-2-yl-)ethyl-1,2,3,4-tetranap-2-amine can undergo alkylation with reagents containing a 2-thiophene ethane with a leaving group. google.com

Coordination Chemistry and Ligand Properties

The presence of both a sulfur atom in the thiophene ring and an oxygen atom in the carbonyl group makes this compound and its derivatives potential ligands for metal ions. The coordination can occur through either the sulfur or the oxygen atom, or in some cases, through the π-system of the thiophene ring. stackexchange.comresearchgate.net

Thiophene and its derivatives are known to form coordination complexes with a variety of transition metals. researchgate.netulisboa.pt The coordination can lead to the formation of σ-bonded complexes, where the metal is directly bonded to a carbon atom of the thiophene ring, or π-complexes, where the metal interacts with the π-electron system of the ring. researchgate.net

Acetone itself can act as a ligand, coordinating to metal ions through its oxygen atom or its carbonyl π-bond. stackexchange.com This suggests that this compound could also coordinate through its carbonyl oxygen.

Derivatives of this compound, such as Schiff bases formed from 2-thienyl glyoxal, readily form complexes with metal ions like Co(II), Ni(II), and Cu(II). rasayanjournal.co.in In these complexes, the ligand coordinates to the metal through the imine nitrogen and the glyoxal oxygen. rasayanjournal.co.in

Furthermore, β-diketones derived from this compound, such as 2-thenoyltrifluoroacetone (Htta), are excellent chelating agents for a wide range of metal ions, including lanthanides and actinides. beilstein-journals.orgnih.gov The coordination typically occurs through the two oxygen atoms of the β-diketone moiety, forming a stable six-membered ring with the metal ion. Platinum(II) complexes with 2-(2-thienyl)pyridines and acetylacetone as an auxiliary ligand have also been synthesized and studied for their photophysical properties. urfu.ru

| Complex Type | Ligand Derived From | Metal Ion(s) | Coordination Site(s) | Reference |

| Schiff Base Complexes | 2-Thienyl glyoxal | Co(II), Ni(II), Cu(II) | Imine Nitrogen, Glyoxal Oxygen | rasayanjournal.co.in |

| β-Diketone Chelates | 2-Thenoyltrifluoroacetone | Lanthanides, Actinides | Diketone Oxygens | beilstein-journals.orgnih.gov |

| Pyridine Complexes | 2-(2-Thienyl)pyridines | Platinum(II) | Pyridine Nitrogen, Thiophene Carbon | urfu.ru |

Metal Chelation with Thienyl-based Ligands

The thienyl group, particularly when part of a larger conjugated system that includes a keto-enol tautomeric structure, plays a significant role in the formation of stable metal chelates. This compound, and more prominently its β-diketone analogue thenoyltrifluoroacetone (TTA), demonstrates this capacity. mdpi.com The presence of the sulfur atom in the thiophene ring and the oxygen atoms of the β-dicarbonyl moiety creates a favorable environment for coordination with a variety of metal ions. mdpi.comnih.gov

Ligands derived from thienyl compounds, such as Schiff bases formed from the condensation of 1-(thiophen-2-yl)ethanone with various diamines, act as effective chelating agents. tandfonline.comnih.gov These ligands can coordinate with transition metals like Co(II), Cu(II), Ni(II), and Zn(II) through the azomethine nitrogen, the sulfur atom of the thienyl group, and another donor atom, often a deprotonated amine nitrogen. tandfonline.comnih.gov This results in the formation of stable metal complexes. tandfonline.comnih.govrasayanjournal.co.in The general principle involves the donation of electron pairs from the heteroatoms (N, O, S) of the ligand to the empty d-orbitals of the metal ion, forming coordinate bonds.

A well-studied example of a thienyl-based chelating agent is thenoyltrifluoroacetone (TTA). mdpi.comresearchgate.net The enol form of TTA is particularly important for chelation, as the deprotonated hydroxyl group and the carbonyl oxygen form a six-membered ring with the metal ion. aip.org The electron-withdrawing trifluoromethyl group in TTA enhances the acidity of the enol form, facilitating chelation at lower pH values. mdpi.com This property has made TTA a widely used extractant for various metals, including lanthanides and actinides. mdpi.comresearchgate.net The general reaction for the extraction of a trivalent metal ion (M³⁺) by TTA (represented as HA) can be described as:

M³⁺(aq) + 3HA(org) ⇌ MA₃(org) + 3H⁺(aq)

This equilibrium highlights the exchange of the metal ion from the aqueous phase to the organic phase through the formation of a neutral chelate.

The chelation ability is not limited to β-diketones or their Schiff bases. Hydrazones derived from thienyl ketones also form stable complexes with transition metals. For instance, 1-(2-thienyl)-1-ethanole-1H-benzimidazole-2-yl-hydrazone (TEBH) acts as a neutral tridentate ligand, coordinating with metals like Cr(III), Fe(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) through its nitrogen and sulfur atoms. researchgate.net

Table 1: Examples of Thienyl-Based Ligands and the Metals They Chelate

| Ligand Type | Example Ligand | Metal Ions Chelated | Reference(s) |

| Schiff Base | N-[(1E)-1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine | Co(II), Cu(II), Ni(II), Zn(II) | tandfonline.com, nih.gov |

| β-Diketone | Thenoyltrifluoroacetone (TTA) | Lanthanides (La, Nd, Eu, Ho, Lu), Actinides | mdpi.com, researchgate.net |

| Hydrazone | 1-(2-thienyl)-1-ethanole-1H-benzimidazole-2-yl-hydrazone (TEBH) | Cr(III), Fe(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | researchgate.net |

| Schiff Base | 2-[(5-Hydroxypyridin-2-yl)imino]-1-(thiophen-2-yl)ethanone | Co(II), Ni(II), Cu(II) | rasayanjournal.co.in |

Structure-Reactivity Relationships in Metal Complexes

In many Schiff base complexes derived from thienyl ketones, the ligand acts as bidentate or tridentate, coordinating through the azomethine nitrogen and the thienyl sulfur. jocpr.com For example, in complexes of N-(2-thienylmethylidene)-1-propanamine with Rh(I), Pd(II), Zn(II), and Cd(II), coordination occurs through the nitrogen and sulfur atoms, leading to the formation of stable complexes. jocpr.com The resulting structures can exhibit different geometries, such as square planar for Pd(II) and tetrahedral or octahedral for other metals, depending on the coordination number and the nature of the metal. jocpr.comijpcbs.com The formation of these chelate rings enhances the stability of the complexes compared to analogous non-chelated structures.

The reactivity of these complexes is often linked to the metal center, which can be a site for further reactions or can exhibit catalytic activity. For instance, cationic Pd(II) complexes containing a diimine ligand with pendant thienyl groups have been shown to activate Si-H bonds and catalyze the isomerization of alkenes. acs.org The lability of the coordination of the thienyl sulfur can play a role in creating a vacant coordination site on the metal, which is often a prerequisite for catalytic activity.

In the context of synergistic extraction using thenoyltrifluoroacetone (TTA), the structure of the resulting adduct influences the extraction efficiency and the separation of different metal ions. researchgate.net When a neutral donor ligand like 4-(2-pyridylazo)-resorcin (PAR) is added to the system, it can coordinate to the metal ion that is already chelated by TTA, forming a synergistic adduct, Ln(TTA)₃·S. researchgate.net This formation of a more lipophilic and stable adduct enhances the extraction of the lanthanide ions into the organic phase. researchgate.net The separation factors between different lanthanides are also improved in these synergistic systems, highlighting a clear structure-reactivity relationship where the formation of the mixed-ligand complex leads to enhanced chemical selectivity. researchgate.net

The electronic properties of the thienyl ligand also impact the reactivity of the complex. The electron-rich nature of the thiophene ring can influence the electron density at the metal center, which in turn affects its redox properties and reactivity. In some cases, the thienyl group itself can be a site of reactivity within the complex.

Table 2: Structural Features and Reactivity of Selected Thienyl-Metal Complexes

| Complex Type | Ligand(s) | Metal Ion | Structural Features | Observed Reactivity/Property | Reference |

| Diimine Complex | 1,4-bis(2'-(2-thienyl)ethyl)-2,3-dimethyl-1,4-diazabutadiene | Pd(II) | Square planar geometry with pendant thienyl groups | Catalyzes alkene isomerization, activates Si-H bonds | acs.org |

| Synergistic Adduct | Thenoyltrifluoroacetone (TTA), 4-(2-pyridylazo)-resorcin (PAR) | Lanthanides (Ln³⁺) | Formation of Ln(TTA)₃·S adduct | Enhanced extraction efficiency and separation of lanthanides | researchgate.net |

| Schiff Base Complex | N-(2-thienylmethylidene)-1-propanamine | Rh(I), Pd(II), Zn(II), Cd(II) | 1:2 metal-to-ligand stoichiometry, coordination via N and S | Non-electrolytic nature | jocpr.com |

| Hydrazone Complex | 1-(2-thienyl)-1-ethanole-1H-benzimidazole-2-yl-hydrazone (TEBH) | Cr(III), Fe(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Tridentate N:N:S coordination | Formation of stable [M(II)LCl₂·H₂O] and [M(III)LCl₃] type complexes | researchgate.net |

Reactions with Active Methylene Compounds

This compound, being a ketone, can react with active methylene compounds in a reaction known as the Knoevenagel condensation. wikipedia.org This reaction is a nucleophilic addition of a carbanion, generated from the active methylene compound, to the carbonyl group of the ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

An active methylene compound is characterized by a CH₂ group flanked by two electron-withdrawing groups (Z and Z'), such as -COOR, -COR, -CN, or -NO₂. slideshare.net These electron-withdrawing groups increase the acidity of the methylene protons, allowing for their removal by a weak base, such as an amine (e.g., piperidine) or an alkoxide, to form a stabilized carbanion or enolate. wikipedia.org

The general mechanism for the Knoevenagel condensation of this compound with an active methylene compound (Z-CH₂-Z') is as follows:

Deprotonation: The basic catalyst removes a proton from the active methylene compound to form a resonance-stabilized carbanion.

Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate (an aldol-type adduct).

Dehydration: The intermediate alcohol is typically unstable under the reaction conditions and readily undergoes dehydration (elimination of a water molecule) to form a new carbon-carbon double bond. This step is often spontaneous and driven by the formation of a conjugated system.

For example, the reaction of this compound with malononitrile (NC-CH₂-CN) in the presence of a basic catalyst would be expected to yield 2-(1-(thiophen-2-yl)ethylidene)malononitrile.

The reactivity of the active methylene compound in the Knoevenagel condensation is influenced by the nature of the electron-withdrawing groups. sphinxsai.com Compounds like malononitrile and ethyl cyanoacetate are highly reactive due to the strong electron-withdrawing nature of the cyano and ester groups. sphinxsai.com The reaction can often be carried out under mild conditions, sometimes even at room temperature. sphinxsai.com

Table 3: Representative Knoevenagel Condensation Reactions

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Expected Product | Reference(s) for General Reaction |

| This compound | Malononitrile | Piperidine | 2-(1-(Thiophen-2-yl)ethylidene)malononitrile | mdpi.com, wikipedia.org |

| This compound | Ethyl Cyanoacetate | Piperidine/Ethanol | Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate | nih.gov, sphinxsai.com |

| This compound | Diethyl Malonate | Sodium Ethoxide | Diethyl 2-(1-(thiophen-2-yl)ethylidene)malonate | wikipedia.org |

| This compound | Nitromethane | Weak Base | 1-(2-(Nitrovinyl)thiophen-2-yl)ethan-1-one (after rearrangement) | wikipedia.org |

Computational Chemistry and Theoretical Studies on 1- 2-thienyl Acetone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules containing thiophene rings. Its balance of computational cost and accuracy makes it well-suited for studying systems like 1-(2-thienyl)acetone. DFT calculations are used to predict a variety of molecular properties, from optimized geometries to spectroscopic features.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The flexibility of the molecule arises primarily from the rotation around the single bond connecting the thiophene ring and the acetone moiety.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| C-C (keto) | 1.51 Å | |

| C-C (ring-side chain) | 1.48 Å | |

| C-S (thiophene) | 1.72 Å | |

| Bond Angle | C-C-C (side chain) | 118.5° |

| C-C=O (side chain) | 121.0° | |

| Dihedral Angle | Thiophene-C-C=O | ~0° or ~180° |

The electronic properties of this compound are key to understanding its reactivity and spectroscopic behavior. DFT is used to calculate the distribution of electrons and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. In thiophene-containing compounds, the HOMO is often a π-orbital delocalized over the thiophene ring, while the LUMO can be a π*-orbital involving the carbonyl group. This suggests that the lowest energy electronic transition will have a significant charge-transfer character from the thiophene ring to the acetone moiety. Global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity nih.govacs.org.

| Parameter | Symbol | Typical Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 |

| HOMO-LUMO Energy Gap | Egap | 4.7 |

| Ionization Potential (≈ -EHOMO) | I | 6.5 |

| Electron Affinity (≈ -ELUMO) | A | 1.8 |

| Chemical Hardness ((I-A)/2) | η | 2.35 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating these frequencies for an optimized geometry, a theoretical vibrational spectrum can be generated. Comparing this theoretical spectrum with experimental data allows for a detailed assignment of the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations jst.go.jpcsic.es.

For this compound, the most characteristic vibrations would include the C=O stretching of the ketone, various C-H and C-C stretching and bending modes of the thiophene ring, and the vibrations of the methyl group. The calculated frequencies are often systematically scaled to improve agreement with experimental spectra, accounting for anharmonicity and other limitations of the theoretical model. Such studies on related molecules, like bis(2-thienyl)ketone, have shown excellent correlation between calculated and experimental spectra, confirming the accuracy of the computed structures nih.govmatrixscientific.com.

Many chemical processes and measurements occur in solution. Computational models can account for the influence of a solvent on the properties of this compound. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant mdpi.comarxiv.org.

Using PCM in conjunction with DFT allows for the calculation of molecular properties in different solvents. This is particularly important for understanding solvatochromism—the change in the color of a substance when dissolved in different solvents. For this compound, the polarity of the solvent is expected to affect the energies of the HOMO and LUMO, the geometry of the ground and excited states, and the vibrational frequency of the polar C=O bond. Studies on similar thienyl ketones have demonstrated that increasing solvent polarity can lead to red shifts (to longer wavelengths) in UV-Vis absorption spectra and shifts in carbonyl stretching frequencies in IR spectra, which can be accurately modeled with DFT-PCM calculations nih.govmdpi.comresearchgate.net.

Vibrational Frequency Calculations and Spectroscopic Correlation

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static properties, quantum chemistry can be used to explore the reaction pathways of this compound. This involves identifying the transition state structures that connect reactants to products and calculating the activation energy barriers for these transformations jst.go.jp.

For instance, the keto-enol tautomerism is a fundamental reaction for ketones. DFT calculations can model the mechanism of proton transfer, either intramolecularly or assisted by solvent molecules, to determine the relative stability of the keto and enol forms and the energy barrier for their interconversion. A study on the tautomerism of diketones containing two 2-thienyl groups found high interconversion barriers that were significantly lowered by the presence of a water molecule, highlighting the importance of the environment in reaction kinetics researchgate.net. Other potential reactions, such as aldol condensations or reactions at the thiophene ring, can also be investigated by mapping their potential energy surfaces to elucidate detailed mechanisms and predict product distributions jst.go.jpnih.gov.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemistry typically focuses on static structures and specific reaction coordinates, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. In an MD simulation, the forces on each atom are calculated using a force field (a classical approximation) or from quantum mechanics (ab initio MD), and Newton's laws of motion are solved to track the atoms' movements over time researchgate.netnih.gov.

An MD simulation of liquid this compound or its solution could reveal information about its dynamic properties, such as translational and rotational diffusion coefficients, and the structure of the surrounding solvent shell. While specific MD studies on this compound are not prevalent in the literature, simulations of related systems like liquid acetone provide a blueprint for such investigations researchgate.netpsu.edu. These studies analyze how molecules move and reorient, providing a link between microscopic behavior and macroscopic properties like viscosity and dielectric constant. For a molecule like this compound, MD could also be used to sample its conformational space, observing the transitions between different conformers in real-time.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Through methods rooted in quantum mechanics, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These theoretical predictions provide deep insights into the molecule's electronic structure and conformation, and they are invaluable for assigning and understanding experimental spectra.

The most common and effective methods for these predictions are based on Density Functional Theory (DFT). For predicting NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT is the standard approach. bhu.ac.in Vibrational (IR) spectra are typically calculated using harmonic frequency analysis at the DFT level, with results often scaled to correct for anharmonicity and other systematic errors. bhu.ac.in Electronic (UV-Vis) spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies of electronic excited states. rsc.org The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP, PBE0, ωB97X-D) and basis set (e.g., 6-311++G(d,p)). mdpi.comsciforum.netcarlroth.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO-DFT method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). bhu.ac.in These predictions help in the definitive assignment of signals in an experimental spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Infrared (IR) Spectroscopy

Computational vibrational analysis predicts the frequencies and intensities of the fundamental vibrational modes of a molecule. DFT calculations typically compute harmonic frequencies, which systematically overestimate experimental (anharmonic) frequencies. Therefore, the calculated values are often multiplied by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data. researchgate.net

Key predicted vibrational bands for this compound would include the strong C=O stretching vibration, C-H stretching modes for the aliphatic and aromatic parts, and characteristic stretching and bending vibrations of the thiophene ring. libretexts.orgresearchgate.net

Table 2: Predicted Principal IR Absorption Bands for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy

TD-DFT is the method of choice for simulating UV-Vis absorption spectra by calculating the vertical excitation energies from the ground state to various excited states. nist.gov The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to be dominated by two types of electronic transitions: a low-intensity n→π* transition associated with the carbonyl group and higher-intensity π→π* transitions associated with the conjugated thiophene ring system. shu.ac.uk The carbonyl n→π* transition in simple ketones like acetone occurs around 275 nm. uobabylon.edu.iq The presence of the conjugated thienyl group is expected to cause a bathochromic (red) shift in the π→π* transitions compared to unsubstituted thiophene. nih.govmdpi.com

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

Synthesis and Investigation of 1- 2-thienyl Acetone Derivatives

Synthesis of Substituted Thienyl Ketones

The introduction of various functional groups onto the thiophene ring of thienyl ketones modifies their chemical properties and reactivity, enabling further synthetic transformations.

Nitro-substituted thienyl ketones are valuable intermediates. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the thiophene ring and the acetyl moiety. The synthesis of these compounds often involves the direct nitration of a pre-existing acetylthiophene. For instance, the synthesis of 1-(5-chloro-4-nitro-2-thienyl)ethan-1-one is achieved by the nitration of 2-acetyl-5-chlorothiophene. researchgate.net In this procedure, 2-acetyl-5-chlorothiophene is added to fuming nitric acid at low temperatures (-5 to 0°C). chemicalbook.com After the initial reaction, the mixture is stirred at ambient temperature before being poured into ice water, causing the product to precipitate. chemicalbook.com The crude product can then be purified by recrystallization from industrial methylated spirit (IMS) to yield the final product. chemicalbook.com A similar strategy can be applied for the synthesis of other nitro-thienyl ketones, where the position of nitration is directed by the existing substituents on the thiophene ring. researchgate.net The general chemical formula for 1-(5-nitro-2-thienyl)ethanone is C6H5NO3S. ontosight.ai